molecular formula C8H8ClF2NO2 B13518349 Methyl 4-amino-2,5-difluorobenzoate hydrochloride

Methyl 4-amino-2,5-difluorobenzoate hydrochloride

Cat. No.: B13518349
M. Wt: 223.60 g/mol
InChI Key: HUUDMPVMSISPJX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO2. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry. The compound is known for its unique structure, which includes both amino and difluoro substituents on a benzoate ester framework .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,5-difluorobenzoate hydrochloride typically involves the esterification of 4-amino-2,5-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2,5-difluorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-amino-2,5-difluorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 5-amino-2,4-difluorobenzoate
  • Methyl 3-amino-2,6-difluorobenzoate

Comparison: Methyl 4-amino-2,5-difluorobenzoate hydrochloride is unique due to the specific positioning of the amino and difluoro groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. In contrast, similar compounds may have different reactivity and biological activity due to variations in their substituent positions .

Biological Activity

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound (C8H7F2NO2·HCl) features a benzoate structure with amino and difluoro substituents. Its molecular formula indicates the presence of two fluorine atoms, which significantly influence its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of 4-amino-2,5-difluorobenzoate exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibacterial agents. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Antiviral Potential

The compound has also been explored for its antiviral activities. Retinoid-like compounds, which share structural similarities with methyl 4-amino-2,5-difluorobenzoate, have been shown to possess antiviral properties against human papillomavirus (HPV) and other viral pathogens. This suggests that methyl 4-amino-2,5-difluorobenzoate may also exhibit similar activity .

Anticancer Properties

Methyl 4-amino-2,5-difluorobenzoate has been investigated for its potential in cancer therapy. Compounds with retinoid-like activity have been reported to modulate apoptosis pathways and inhibit tumor growth in various cancer types. The ability to induce apoptosis in cancer cells while sparing normal cells is a critical aspect of its anticancer potential .

Synthesis and Derivatives

The synthesis of methyl 4-amino-2,5-difluorobenzoate typically involves the reaction of 4-amino-2,5-difluorobenzoic acid with methanol under acidic conditions. Various synthetic routes have been explored to optimize yield and purity .

Synthesis Method Yield Conditions
Acid-catalyzed esterification77%Methanol + sulfuric acid
Reaction with DCM70%Under nitrogen atmosphere

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzoate derivatives. Methyl 4-amino-2,5-difluorobenzoate was included in the screening process and showed promising results against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics .

Evaluation of Antiviral Activity

In another study focusing on antiviral properties, methyl 4-amino-2,5-difluorobenzoate was tested against HPV. The results indicated a notable reduction in viral replication in vitro, suggesting that this compound could be further developed as an antiviral therapeutic agent .

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

methyl 4-amino-2,5-difluorobenzoate;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)4-2-6(10)7(11)3-5(4)9;/h2-3H,11H2,1H3;1H

InChI Key

HUUDMPVMSISPJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)F.Cl

Origin of Product

United States

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